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Compound of Interest

Compound Name: Fmoc-Gly3-Val-Cit-PAB

Cat. No.: B11931374 Get Quote

An In-depth Examination of the Structure, Properties, and Application of a Key ADC Linker

Introduction
Fmoc-Gly3-Val-Cit-PAB is a crucial component in the development of Antibody-Drug

Conjugates (ADCs), serving as a cleavable linker that connects a monoclonal antibody to a

cytotoxic payload. Its design allows for stable conjugation in circulation and specific, enzymatic

release of the drug within target tumor cells, thereby enhancing therapeutic efficacy while

minimizing off-target toxicity. This technical guide provides a comprehensive overview of the

structure, properties, and experimental protocols associated with Fmoc-Gly3-Val-Cit-PAB for

researchers, scientists, and drug development professionals.

Core Structure and Physicochemical Properties
Fmoc-Gly3-Val-Cit-PAB is a peptide-based linker composed of a fluorenylmethyloxycarbonyl

(Fmoc) protecting group, a triglycine (Gly3) spacer, a valine-citrulline (Val-Cit) dipeptide, and a

p-aminobenzyl alcohol (PAB) self-immolative spacer. The Val-Cit dipeptide is the key functional

element, designed for selective cleavage by the lysosomal protease Cathepsin B, which is

often overexpressed in tumor cells.

A summary of its key physicochemical properties is presented in the table below.
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Property Value

Chemical Formula C39H48N8O9

Molecular Weight 772.85 g/mol

CAS Number 2647914-09-6

Appearance White to off-white solid

Purity
≥95% to ≥98% (as reported by various

suppliers)[1]

Solubility

Soluble in DMSO (up to 100 mg/mL with

sonication) and various formulations containing

DMSO, PEG300, Tween80, and saline.[1][2]

Storage Conditions
Store at -20°C to -80°C under a nitrogen

atmosphere to prevent degradation.[1]

Mechanism of Action: Enzymatic Cleavage
Signaling Pathway
The therapeutic efficacy of ADCs utilizing the Fmoc-Gly3-Val-Cit-PAB linker is contingent upon

the selective cleavage of the Val-Cit dipeptide by Cathepsin B within the lysosome of a target

cancer cell. This initiates a cascade that leads to the release of the cytotoxic payload.
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Experimental Protocols
Synthesis of Fmoc-Gly3-Val-Cit-PAB
While a specific, detailed protocol for the synthesis of Fmoc-Gly3-Val-Cit-PAB is not readily

available in peer-reviewed literature, the following is a generalized protocol based on the

synthesis of the closely related Fmoc-Val-Cit-PAB linker and standard solid-phase peptide

synthesis (SPPS) techniques.[3][4]

Materials:

Fmoc-PAB-Wang resin

Fmoc-Cit-OH
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Fmoc-Val-OH

Fmoc-Gly-OH

Coupling agents (e.g., HBTU, HOBt)

Activator base (e.g., DIPEA)

Deprotection solution (20% piperidine in DMF)

Solvents (DMF, DCM)

Cleavage cocktail (e.g., TFA/TIS/H2O)

HPLC purification system

Procedure:

Resin Swelling: Swell the Fmoc-PAB-Wang resin in DMF.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

Amino Acid Coupling (Citrulline): Couple Fmoc-Cit-OH to the deprotected resin using a

coupling agent and activator base.

Repeat Deprotection and Coupling: Sequentially deprotect the Fmoc group and couple

Fmoc-Val-OH, followed by three successive couplings of Fmoc-Gly-OH.

Final Fmoc Deprotection: Remove the terminal Fmoc group.

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain

protecting groups using a cleavage cocktail.

Purification: Purify the crude product by reverse-phase HPLC.[5][6]

Lyophilization: Lyophilize the purified fractions to obtain the final product.

Cathepsin B Enzymatic Cleavage Assay
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This protocol is designed to evaluate the susceptibility of the Val-Cit linker to cleavage by

Cathepsin B.[7][8][9]

Materials:

Fmoc-Gly3-Val-Cit-PAB

Recombinant human Cathepsin B

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

Quenching solution (e.g., acetonitrile with 0.1% formic acid)

HPLC system with a C18 column

Procedure:

Reagent Preparation:

Prepare a stock solution of Fmoc-Gly3-Val-Cit-PAB in DMSO.

Activate Cathepsin B according to the manufacturer's instructions.

Reaction Setup:

In a microcentrifuge tube, combine the Fmoc-Gly3-Val-Cit-PAB solution with the pre-

warmed assay buffer.

Initiate the reaction by adding the activated Cathepsin B solution.

Incubation: Incubate the reaction mixture at 37°C.

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the

reaction mixture and quench the reaction by adding the quenching solution.

Sample Preparation: Centrifuge the quenched samples to pellet the enzyme and collect the

supernatant.
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HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify

the cleaved and uncleaved linker. The amount of cleavage is determined by the decrease in

the peak area of the parent molecule and the increase in the peak area of the cleavage

product.

In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of

an ADC containing the Fmoc-Gly3-Val-Cit-PAB linker.[10]

Materials:

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

ADC constructed with Fmoc-Gly3-Val-Cit-PAB

Cell culture medium and supplements

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere

overnight.

ADC Treatment: Treat the cells with serial dilutions of the ADC. Include untreated cells as a

control.

Incubation: Incubate the plates for a period that allows for ADC internalization and payload-

induced cell death (typically 72-96 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the

formation of formazan crystals by viable cells.

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative

to the untreated control. Plot the cell viability against the logarithm of the ADC concentration

and determine the IC50 value using non-linear regression analysis.

Experimental and Logical Workflows
ADC Development Workflow
The development of an ADC using the Fmoc-Gly3-Val-Cit-PAB linker involves a multi-step

process from initial synthesis to in vitro evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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